molecular formula C17H14O3 B6350304 2-(anthracen-9-ylmethoxy)acetic Acid CAS No. 207408-91-1

2-(anthracen-9-ylmethoxy)acetic Acid

Cat. No.: B6350304
CAS No.: 207408-91-1
M. Wt: 266.29 g/mol
InChI Key: KUQQERYGHQCVDK-UHFFFAOYSA-N
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Description

2-(anthracen-9-ylmethoxy)acetic acid: is an organic compound characterized by the presence of an anthracene moiety attached to an acetic acid group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(anthracen-9-ylmethoxy)acetic acid typically involves the following steps:

    Starting Materials: Anthracene, methanol, and chloroacetic acid.

    Reaction Steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(anthracen-9-ylmethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 2-(anthracen-9-ylmethoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(anthracen-9-ylmethoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(anthracen-9-ylmethoxy)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(anthracen-9-ylmethoxy)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    Anthracene-9-carboxylic acid: Lacks the methoxy linkage but contains the anthracene and carboxylic acid groups.

Uniqueness

2-(anthracen-9-ylmethoxy)acetic acid is unique due to its specific combination of the anthracene moiety, methoxy linkage, and acetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(anthracen-9-ylmethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-17(19)11-20-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQQERYGHQCVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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